molecular formula C6H8O5 B13147358 1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid

1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B13147358
M. Wt: 160.12 g/mol
InChI Key: SQGHFJDERKZGSG-VKHMYHEASA-N
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Description

1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring with two carboxylic acid groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane derivatives, including 1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid, often involves the use of cyclopropanation reactions. One common method is the reaction of a malonic acid compound with a 1,2-dihalogeno compound in the presence of an alcoholate as a condensation agent . This reaction typically requires controlled conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of cyclopropane derivatives can involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of additional carboxylic acid groups.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, cyclopropane derivatives are known to interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of both carboxylic acid and hydroxymethyl groups on the cyclopropane ring

Properties

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H8O5/c7-3(4(8)9)6(1-2-6)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-/m0/s1

InChI Key

SQGHFJDERKZGSG-VKHMYHEASA-N

Isomeric SMILES

C1CC1([C@H](C(=O)O)O)C(=O)O

Canonical SMILES

C1CC1(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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